molecular formula C5H6F2N2 B2524411 5-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 1089212-36-1

5-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B2524411
CAS No.: 1089212-36-1
M. Wt: 132.114
InChI Key: OCHVBEZFAOXVFC-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a difluoromethyl group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. For instance, using acetic acid as a solvent can lead to the formation of 7-difluoromethylpyrazolo derivatives, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and vacuum drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of pyrazole derivatives .

Scientific Research Applications

5-(Difluoromethyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and binding affinity to biological receptors, leading to increased biological activity. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and proteins critical to cellular functions .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-1-methyl-1H-pyrazole
  • 5-(Difluoromethyl)-1-phenyl-1H-pyrazole
  • 7-Difluoromethylpyrazolo[1,5-a]pyrimidines

Comparison: 5-(Difluoromethyl)-1-methyl-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the difluoromethyl group provides a balance of lipophilicity and hydrogen bonding ability, making it a valuable moiety in drug design .

Properties

IUPAC Name

5-(difluoromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-9-4(5(6)7)2-3-8-9/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHVBEZFAOXVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Over a period of 10 minutes, hydrazine hydrate (80% pure, 0.52 g, 0.008 mol) was added dropwise to a solution of 4-butoxy-1-chloro-1,1-difluorobut-3-en-2-one (1.2 g, 0.005 mol) in ethanol (6 ml). The mixture was then stirred under reflux conditions for 5 h. The resulting yellow-brown suspension was concentrated on a rotary evaporator. The residue was taken up in ethyl acetate (20 ml) and water (20 ml). After separation of the phases, the aqueous phase was re-extracted with ethyl acetate (20 ml). The organic phases were combined, dried over MgSO4 and filtered, and volatile components were removed under reduced pressure. The light-red oily residue (0.35 g) consisted to about 65% of 3-difluorochloromethyl-NH-pyrazole and to 35% of ethyl pyrazole-3-carboxylate.
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
4-butoxy-1-chloro-1,1-difluorobut-3-en-2-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

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